Cas no 20227-53-6 (2-(tert-butyl)-4-[1-[3-(tert-butyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) phosphite)

2-(tert-butyl)-4-[1-[3-(tert-butyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) phosphite structure
20227-53-6 structure
Product Name:2-(tert-butyl)-4-[1-[3-(tert-butyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) phosphite
CAS No:20227-53-6
MF:C53H77O4P
MW:809.149857282639
CID:909334
PubChem ID:88417
Update Time:2025-04-19

2-(tert-butyl)-4-[1-[3-(tert-butyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) phosphite Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-butyl)-4-[1-[3-(tert-butyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) phosphite
    • [2-tert-butyl-4-[2-(3-tert-butyl-4-hydroxyphenyl)propan-2-yl]phenyl] bis(4-nonylphenyl) phosphite
    • 2-(tert-Butyl)-4-(1-(3-(tert-butyl)-4-hydroxyphenyl)-1-methylethyl)phenyl bis(4-nonylphenyl) phosphite
    • 2-tert-butyl-4-[2-(3-tert-butyl-4-hydroxyphenyl)propan-2-yl]phenyl bis(4-nonylphenyl) phosphite
    • Phosphorous acid, 2-(1,1-dimethylethyl)-4-(1-(3-(1,1-dimethylethyl)-4-hydroxyphenyl)-1-methylethyl)phenyl bis(4-nonylphenyl) ester
    • Phosphorous acid, 2-tert-butyl-alpha-(3-tert-butyl-4-hydroxyphenyl)-p-cumenyl bis(p-nonylphenyl) ester
    • DTXSID0027808
    • 2-TERT-BUTYL-.ALPHA.-(3-TERT-BUTYL-4-HYDROXYPHENYL)-P-CUMENYL BIS(P-NONYLPHENYL) PHOSPHITE
    • NS00050752
    • EINECS 243-610-4
    • 0NN03V3M96
    • DB-226728
    • 4,4'-Isopropylidenebis(2-tert-butylphenol) bis(4-nonylphenyl) phosphite
    • [2-tert-Butyl-4-[2-(3-tert-butyl-4-hydroxyphenyl)propan-2-yl]phenyl]bis(4-nonylphenyl)phosphite
    • 20227-53-6
    • 2-(tert-butyl)-4-[1-[3-(tert-butyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl)phosphite
    • SCHEMBL1458220
    • Phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester
    • Q27237007
    • GVCIJKWSBDKBJP-UHFFFAOYSA-N
    • UNII-0NN03V3M96
    • 2-tert-butyl-4-[1-(3-tert-butyl-4-hydroxyphenyl)-1-methylethyl]phenyl bis(4-nonylphenyl) phosphite
    • Inchi: 1S/C53H77O4P/c1-11-13-15-17-19-21-23-25-41-27-33-45(34-28-41)55-58(56-46-35-29-42(30-36-46)26-24-22-20-18-16-14-12-2)57-50-38-32-44(40-48(50)52(6,7)8)53(9,10)43-31-37-49(54)47(39-43)51(3,4)5/h27-40,54H,11-26H2,1-10H3
    • InChI Key: GVCIJKWSBDKBJP-UHFFFAOYSA-N
    • SMILES: P(OC1C=CC(=CC=1)CCCCCCCCC)(OC1C=CC(=CC=1)CCCCCCCCC)OC1=CC=C(C=C1C(C)(C)C)C(C)(C)C1=CC=C(C(=C1)C(C)(C)C)O

Computed Properties

  • Exact Mass: 808.55631
  • Monoisotopic Mass: 808.555947
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 58
  • Rotatable Bond Count: 26
  • Complexity: 1020
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.9
  • XLogP3: 20.5

Experimental Properties

  • Boiling Point: 754.8°C at 760 mmHg
  • Flash Point: 410.3°C
  • PSA: 47.92
  • LogP: 16.66300
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